molecular formula C21H17ClN2O2 B11550296 2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Cat. No.: B11550296
M. Wt: 364.8 g/mol
InChI Key: XIRMVLZDSOZSRU-OEAKJJBVSA-N
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Description

2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone linkage between a 3-methylphenyl group and a phenyl 4-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE typically involves the condensation of 3-methylphenylhydrazine with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage into an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[2-(3-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its specific hydrazone linkage and the combination of aromatic rings with different substituents. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

[2-[(E)-[(3-methylphenyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H17ClN2O2/c1-15-5-4-7-19(13-15)24-23-14-17-6-2-3-8-20(17)26-21(25)16-9-11-18(22)12-10-16/h2-14,24H,1H3/b23-14+

InChI Key

XIRMVLZDSOZSRU-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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